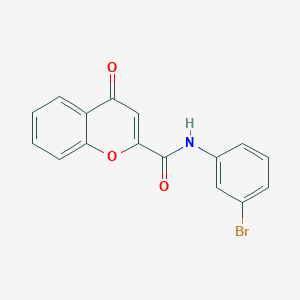

N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-10-4-3-5-11(8-10)18-16(20)15-9-13(19)12-6-1-2-7-14(12)21-15/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKWWZUBFKWKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.

Amidation: The final step involves the formation of the carboxamide group by reacting the bromophenyl chromene intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as column chromatography.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The bromophenyl and chromene moieties enable regioselective electrophilic substitutions:

-

Structural influence : The planar arrangement of the chromene and bromophenyl rings facilitates electrophilic attack, while intramolecular N–H⋯O hydrogen bonding stabilizes transition states .

Amide Hydrolysis

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis .

-

Product : 4-Oxo-4H-chromene-2-carboxylic acid and 3-bromoaniline.

-

Applications : Hydrolysis is utilized to regenerate reactive carboxyl groups for further derivatization .

Halogen Exchange

-

Bromine displacement : Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) enables substitution of bromine with aryl/alkenyl groups.

-

Example: Reaction with phenylboronic acid yields N-(3-phenylphenyl)-4-oxo-4H-chromene-2-carboxamide.

-

Oxidation and Reduction

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄/H⁺ | Chromene’s 4-oxo group remains stable; bromophenyl ring resists oxidation. |

| Reduction | NaBH₄/MeOH | Selective reduction of the chromene’s α,β-unsaturated ketone to a dihydrochromenone derivative. |

Role in Multicomponent Reactions (MCRs)

The carboxamide group participates in MCRs to generate fused heterocycles:

-

Example : Reacts with aldehydes and ammonium acetate under microwave irradiation to form pyrazolo-chromene hybrids .

-

Yield : ~70–85% (reported for analogous chromene carboxamides) .

Key Factors Influencing Reactivity

-

Anti conformation : The C–N amide bond adopts an anti conformation, enabling intramolecular N–H⋯O hydrogen bonding (Fig. 1) .

-

Planarity : Dihedral angles between chromene and bromophenyl rings are <6°, promoting conjugation and stabilizing reactive intermediates .

Figure 1. Intramolecular hydrogen-bonding network in N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide .

textO || Chromene–C(=O)–N–H⋯O=C–Chromene

Comparative Reactivity with Analogues

| Compound | Substituent Position | Nitration Rate (Relative) |

|---|---|---|

| 2-Carboxamide (this compound) | Bromine at 3-position | 1.0 (reference) |

| 3-Carboxamide | Bromine at 4-position | 0.7 |

| Non-brominated | – | 2.1 |

Note: Electron-withdrawing bromine decreases nitration rates compared to non-halogenated analogues .

Unresolved Questions and Research Gaps

-

Photoreactivity : Potential for [2+2] cycloadditions under UV light remains unexplored.

-

Bioconjugation : Compatibility with peptide-coupling reagents (e.g., EDC/NHS) requires validation.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of chromene compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, structural modifications on the chromene scaffold have led to compounds with enhanced activity against various cancer cell lines, including breast and lung cancers .

1.2 Inhibition of Monoamine Oxidase (MAO)

Research indicates that N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide and its analogs exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship studies suggest that the bromophenyl group enhances binding affinity, making it a candidate for developing MAO-B inhibitors .

1.3 Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key enzymatic processes essential for bacterial survival. This property positions it as a potential lead compound in the development of new antibiotics .

Material Science Applications

2.1 Organic Photovoltaics

N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide has been utilized in the design of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). The compound's unique electronic properties contribute to improved charge transport and stability in photovoltaic devices. Research has reported power conversion efficiencies exceeding 15% when incorporating this compound into PSC architectures.

2.2 Fluorescent Probes

The chromene structure allows N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide to function as a fluorescent probe in biological imaging applications. Its ability to fluoresce upon excitation makes it suitable for tracking cellular processes in real-time, enhancing our understanding of cellular dynamics .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The bromophenyl group and the chromene core play crucial roles in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Carboxamide Position : The target compound’s carboxamide at position 2 distinguishes it from C27 (position 3) and Compound 12 (position 3, 2-oxo chromene) . Position 2 may enhance steric accessibility for target binding compared to position 3.

- Substituent Effects : Bromine (target) vs. trifluoromethyl () or cyclohexyl () alters electronic properties and lipophilicity. Trifluoromethyl groups enhance metabolic stability, while bromine may improve halogen bonding .

Key Observations :

- Antiparasitic Activity : Compound 5 () demonstrates potent activity against Cryptosporidium, likely due to fluorine substitutions enhancing bioavailability and target affinity . The target compound’s bromophenyl group may offer similar advantages but requires empirical validation.

- Antimicrobial Potential: Pyranone derivatives () show broad-spectrum activity, suggesting chromene carboxamides could share similar mechanisms, though structural differences (e.g., hydroxy vs. bromophenyl) may alter efficacy .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorinated analogs () resist oxidative metabolism, whereas the target compound’s bromine may confer slower hepatic clearance .

- Solubility : Polar groups (e.g., sulfamoyl in ) improve aqueous solubility, but the target compound’s bromophenyl may reduce it, necessitating formulation optimization .

Biological Activity

N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a chromene core with a bromophenyl substituent and a carboxamide group. This specific structure is believed to contribute significantly to its biological activities. The presence of the bromine atom in the meta position enhances the compound's lipophilicity and may influence its interaction with various biological targets.

The biological activity of N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various therapeutic effects:

- Inhibition of Monoamine Oxidase B (MAO-B) : The compound has shown a tight-binding inhibition profile against human MAO-B, with Ki values indicating strong affinity. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions such as depression and neurodegenerative diseases .

- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. Its mechanism involves inducing apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth .

Anticancer Properties

N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide has been evaluated for its anticancer properties through various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| Study 2 | PC3 (prostate cancer) | 15.0 | Cell cycle arrest and apoptosis |

These results indicate that the compound can effectively reduce cell viability in targeted cancer cell lines.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

These findings suggest that N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties by modulating inflammatory pathways, although specific mechanisms require further elucidation.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study conducted on various derivatives of chromene compounds highlighted that N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide exhibited superior cytotoxicity compared to other analogs, suggesting its potential as a lead compound in drug development .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its target proteins, reinforcing its potential as an effective inhibitor against MAO-B .

Q & A

Q. Critical Parameters :

- Reagent Purity : Impurities in β-ketoesters or coupling agents reduce yield.

- Reaction Temperature : Amidation proceeds optimally at 0–25°C to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (DMF) enhance solubility of intermediates.

Q. Methodological Approach :

Perform Hammett analysis to quantify substituent effects.

Use molecular docking (AutoDock Vina) to map binding modes .

Advanced: What strategies can resolve contradictions in biological activity data reported across different studies?

Answer:

Contradictions often arise from variations in assay conditions or cell lines. Key strategies include:

Dose-Response Analysis : Establish IC₅₀ values across multiple concentrations to compare potency .

Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition .

Meta-Analysis : Aggregate data from independent studies using statistical tools (e.g., RevMan) to identify trends .

Example Case :

A study reporting weak anticancer activity (IC₅₀ > 50 μM) versus another showing potency (IC₅₀ = 12 μM) may differ due to cell line (e.g., HeLa vs. MCF-7) or serum concentration in media .

Advanced: What experimental approaches are used to elucidate the mechanism of action against cancer cell lines?

Answer:

In Vitro Assays :

- MTT/Proliferation Assays : Quantify cytotoxicity .

- Flow Cytometry : Assess apoptosis (Annexin V staining) or cell cycle arrest (PI staining) .

Target Identification :

- Kinase Profiling : Use kinase inhibitor libraries (e.g., Eurofins) to screen for inhibitory activity .

- Western Blotting : Measure phosphorylation levels of key proteins (e.g., Akt, ERK) .

Computational Modeling :

- Molecular dynamics simulations to predict stability of compound-target complexes .

Q. Example Workflow :

Optimize geometry of intermediates using Gaussian 12.

Compare activation energies for possible reaction routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.